Pactimibe is derived from the class of compounds known as pyripyropenes, which are natural products initially isolated from fungi. The specific structural modifications that characterize pactimibe enhance its efficacy as an ACAT inhibitor. The compound has been classified as a drug candidate with potential applications in cardiovascular medicine, particularly for patients at high risk of atherosclerosis due to elevated cholesterol levels.
The synthesis of pactimibe involves several key steps, typically starting from simpler organic precursors. The synthetic route often includes:
For example, one synthesis route described involves the regioselective oxidation and acetylation of key intermediates, leading to the final formation of pactimibe with high yield and purity .
Pactimibe's molecular formula is CHO, and it features a complex bicyclic structure that contributes to its biological activity. The molecular weight is approximately 374.48 g/mol.
The three-dimensional conformation can be analyzed using computational modeling techniques to predict interactions with the ACAT enzyme.
Pactimibe undergoes various chemical reactions that are crucial for its function as an ACAT inhibitor:
Studies have demonstrated that pactimibe significantly reduces cholesteryl ester formation in macrophage cell lines, indicating its effectiveness in modulating lipid metabolism .
Pactimibe exerts its therapeutic effects primarily through the inhibition of ACAT activity. The mechanism can be summarized as follows:
Pactimibe has been primarily investigated for its potential applications in:
Clinical trials have demonstrated its efficacy in stabilizing atherosclerotic lesions in animal models, paving the way for future studies aimed at human applications .
Acyl-CoA:Cholesterol Acyltransferase exists as two genetically distinct isoforms with specialized physiological functions. Acyl-CoA:Cholesterol Acyltransferase 1 is ubiquitously expressed, with high activity in macrophages, adrenal glands, and sebaceous glands. In contrast, Acyl-CoA:Cholesterol Acyltransferase 2 expression is confined to enterocytes and hepatocytes, governing dietary cholesterol absorption and hepatic very-low-density lipoprotein assembly [7]. Both isoforms utilize long-chain fatty acyl-CoAs (predominantly oleoyl-CoA) to esterify free cholesterol, generating hydrophobic cholesteryl esters for intracellular storage or lipoprotein incorporation [7]. The reaction follows sigmoidal kinetics, indicating allosteric activation by free cholesterol itself—a critical feature enabling rapid esterification during cellular cholesterol overload [7].
In atherosclerosis, macrophage Acyl-CoA:Cholesterol Acyltransferase 1 activity becomes pathophysiologically pivotal. Circulating monocytes infiltrate the subendothelial space, internalize modified lipoproteins via scavenger receptors, and experience cholesterol loading. Under physiological conditions, Acyl-CoA:Cholesterol Acyltransferase 1-mediated esterification prevents free cholesterol cytotoxicity by sequestering cholesterol into lipid droplets, creating foam cells—the hallmark of early atherosclerotic lesions. However, excessive free cholesterol accumulation can overwhelm esterification capacity, leading to endoplasmic reticulum stress, apoptosis, and necrotic core formation in advanced plaques [1] [7]. Genetic ablation studies reveal paradoxical outcomes: global Acyl-CoA:Cholesterol Acyltransferase 1 deficiency exacerbates atherosclerosis in hyperlipidemic mice due to free cholesterol cytotoxicity and systemic inflammation, whereas macrophage-specific deletion attenuates lesion development by enhancing cholesterol efflux and reducing inflammation [7]. This cell-type-dependent duality underscores the therapeutic complexity of Acyl-CoA:Cholesterol Acyltransferase modulation.
Table 1: Characteristics of Acyl-CoA:Cholesterol Acyltransferase Isoforms
Feature | Acyl-CoA:Cholesterol Acyltransferase 1 | Acyl-CoA:Cholesterol Acyltransferase 2 |
---|---|---|
Gene Name | Sterol O-Acyltransferase 1 | Sterol O-Acyltransferase 2 |
Primary Tissues | Macrophages, adrenal glands, kidneys, sebaceous glands | Enterocytes, hepatocytes |
Subcellular Location | Endoplasmic reticulum | Endoplasmic reticulum |
Biological Role | Cellular cholesterol homeostasis, foam cell formation | Cholesterol absorption, very-low-density lipoprotein assembly |
Preferred Substrate | Oleoyl-CoA | Oleoyl-CoA |
Kinetic Behavior | Sigmoidal (cooperative) activation by free cholesterol | Michaelis-Menten kinetics |
The identification of Acyl-CoA:Cholesterol Acyltransferase as a therapeutic target originated from observations that cholesteryl ester accumulation drives foam cell formation and plaque progression. Early pharmacological inhibitors like Pactimibe sulfate (CS-505) demonstrated dual activity against both Acyl-CoA:Cholesterol Acyltransferase 1 and Acyl-CoA:Cholesterol Acyltransferase 2, with half-maximal inhibitory concentrations of 2.0 μM and 3.0 μM in hepatic microsomes and macrophages, respectively [3]. This contrasted with earlier inhibitors like avasimibe, which exhibited weaker potency (half-maximal inhibitory concentration 8.2–23.5 μM) [3]. Pactimibe’s efficacy was evaluated in multiple animal models of atherosclerosis, including apolipoprotein E-deficient mice and Watanabe heritable hyperlipidemic rabbits, which replicate human-like plaque features.
In apolipoprotein E-deficient mice with pre-established lesions, Pactimibe treatment (0.1% dietary supplementation) significantly reduced aortic cholesteryl ester content by 40% and attenuated plaque progression by 45% compared with untreated controls, independent of plasma cholesterol changes [3]. Complementary studies in Watanabe heritable hyperlipidemic rabbits revealed that Pactimibe administration (10–30 mg/kg/day for 32 weeks) reduced thoracic aortic intimal thickening by 6–12% and substantially decreased lesional cholesteryl ester deposition. Histopathological analysis confirmed a 34% reduction in macrophage infiltration and a 92% increase in collagen fiber area, indicating plaque stabilization [2]. These effects stemmed from direct inhibition of macrophage Acyl-CoA:Cholesterol Acyltransferase 1, limiting foam cell transformation and altering plaque composition toward a more stable phenotype.
Table 2: Key Preclinical Studies of Pactimibe in Atherosclerosis Models
Model | Intervention | Key Outcomes | Reference |
---|---|---|---|
Apolipoprotein E-deficient mice | Pactimibe 0.1% diet, 18 weeks | • 45% reduction in aortic root lesion area• 40% decrease in aortic cholesteryl esters• No plasma lipid changes | [3] |
Watanabe heritable hyperlipidemic rabbits | Pactimibe 30 mg/kg, 32 weeks | • 12% reduction in intimal thickening• 34% lower macrophage area• 92% higher collagen area• Reduced free and esterified plaque cholesterol | [2] |
Apolipoprotein E-deficient mice (advanced lesions) | Analogous inhibitor F1394* | • 45% less plaque progression• Reduced lesional free cholesterol and tissue factor• No increased apoptosis | [1] |
Note: F1394 exhibits a similar pharmacological profile to Pactimibe [1] [5].
Pactimibe’s therapeutic rationale extends beyond merely reducing plaque size to modifying plaque vulnerability—a critical determinant of clinical complications like myocardial infarction. Advanced human atherosclerotic plaques prone to rupture exhibit large necrotic cores, thin fibrous caps, macrophage infiltration, and elevated tissue factor procoagulant activity. Pactimibe targets these vulnerability parameters through multifaceted mechanisms:
Despite promising preclinical data, the Carotid Atherosclerosis Progression Trial Investigating Vascular Acyl-CoA:Cholesterol Acyltransferase Inhibition Treatment Effects trial found Pactimibe ineffective in humans with familial hypercholesterolemia. After 15 months, Pactimibe (100 mg/day) plus statins failed to reduce carotid intima-media thickness versus statins alone and paradoxically increased cardiovascular events [6]. This translational disconnect may arise from fundamental differences in plaque biology between animal models and human disease, or from compensatory pathways mitigating Acyl-CoA:Cholesterol Acyltransferase inhibition in humans. Nevertheless, Pactimibe remains a pivotal tool for elucidating Acyl-CoA:Cholesterol Acyltransferase's role in atherosclerosis and underscores the importance of plaque stabilization as a therapeutic endpoint beyond lipid lowering.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7